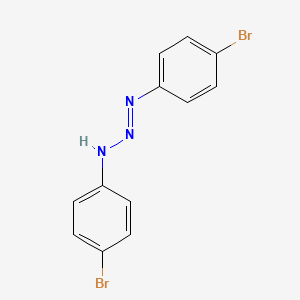![molecular formula C21H24N4O3S B12482503 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B12482503.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring and the benzamide core. One common method involves the reaction of 1-(3-aminopropyl)imidazole with 4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide core may produce primary amines .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide and sulfonamide groups can interact with protein active sites, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H24N4O3S/c1-16-4-8-19(9-5-16)24-29(27,28)20-14-18(7-6-17(20)2)21(26)23-10-3-12-25-13-11-22-15-25/h4-9,11,13-15,24H,3,10,12H2,1-2H3,(H,23,26) |
InChI Key |
MTNPNHCKLNUUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCN3C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B12482421.png)
![4-{9-[2-(dimethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B12482422.png)
![Ethyl 3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482430.png)
![N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide](/img/structure/B12482435.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482444.png)
![[2-ethoxy-4-(11-ethyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] furan-2-carboxylate](/img/structure/B12482449.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}propan-2-amine](/img/structure/B12482457.png)
![1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B12482460.png)

![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12482492.png)

![2-[(quinolin-6-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12482507.png)
![Ethyl 3,3,3-trifluoro-2-[(2-furylmethyl)amino]-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B12482518.png)
![N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12482523.png)
